
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by its unique structure, which includes a pyridine ring with an amino group and a dimethylacetamide moiety.
Métodos De Preparación
The synthesis of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide involves several steps. One common method includes the reaction of 3-amino-4-oxo-1,4-dihydropyridine with N,N-dimethylacetamide under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of a corresponding carboxylic acid, while reduction could yield an alcohol derivative.
Aplicaciones Científicas De Investigación
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)-N,N-dimethylacetamide can be compared with similar compounds such as:
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide: This compound has a similar structure but differs in the acetamide moiety.
2-(3-Amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide: Another similar compound with an ethyl group instead of the dimethylacetamide moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
2-(3-amino-4-oxopyridin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H13N3O2/c1-11(2)9(14)6-12-4-3-8(13)7(10)5-12/h3-5H,6,10H2,1-2H3 |
Clave InChI |
SSPHLWOTWVIIFO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CN1C=CC(=O)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



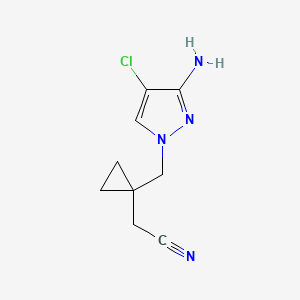
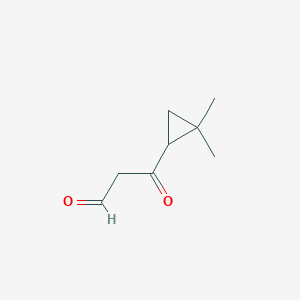
![(13S,17R)-16-benzoyl-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13068577.png)
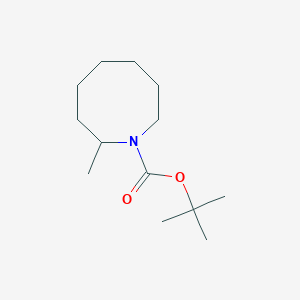
![5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068597.png)
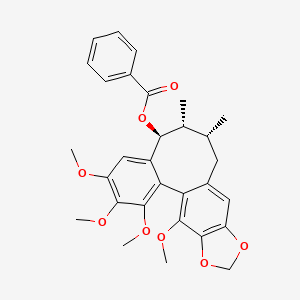

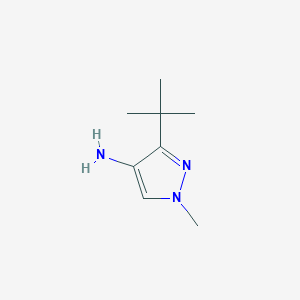
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13068632.png)
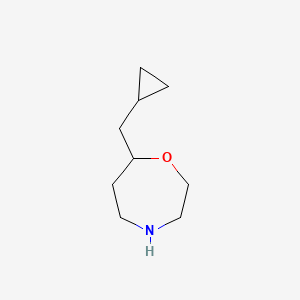
![3-Ethyl-1-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B13068640.png)
![tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate](/img/structure/B13068645.png)
![1-Fluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B13068653.png)
